
3-Acetyl-5-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzenesulfonyl chloride, featuring an acetyl group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Laboratory Synthesis:
-
Phosphorus Pentachloride Method:
-
Phosphorus Oxychloride Method:
-
Chlorosulfonic Acid Method:
Industrial Production Methods:
- Industrial production methods typically involve large-scale reactions using similar reactants and conditions as laboratory synthesis but with optimized processes for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thioethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of sulfonamide-based drugs and other pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug development and as a building block for biologically active molecules .
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
- The compound undergoes electrophilic aromatic substitution reactions where the benzene ring attacks an electrophile, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system .
Nucleophilic Substitution:
- The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The nucleophile replaces the chloride ion, forming a new bond with the sulfur atom .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the acetyl and methyl groups, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl chloride: Similar structure but without the acetyl group, leading to different reactivity and applications.
3-Acetylbenzenesulfonyl chloride: Similar structure but without the methyl group, affecting its chemical properties and uses.
Uniqueness:
- The presence of both acetyl and methyl groups in 3-Acetyl-5-methylbenzenesulfonyl chloride makes it unique in its reactivity and potential applications. These substituents can influence the compound’s behavior in electrophilic and nucleophilic reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9ClO3S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-acetyl-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-6-3-8(7(2)11)5-9(4-6)14(10,12)13/h3-5H,1-2H3 |
InChI Key |
IPTFXGMETJUFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


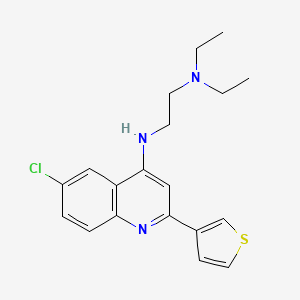
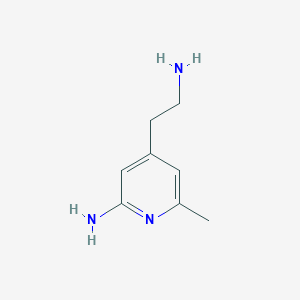
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)
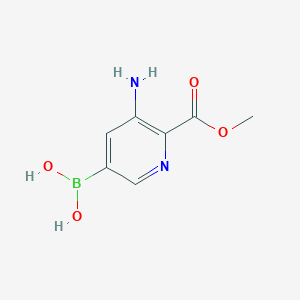
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)
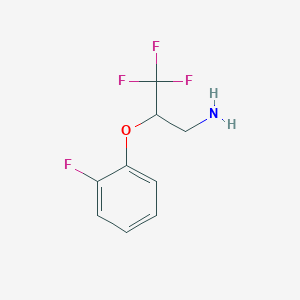
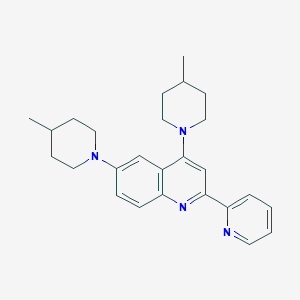
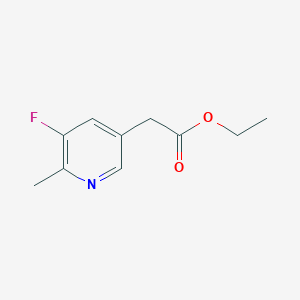
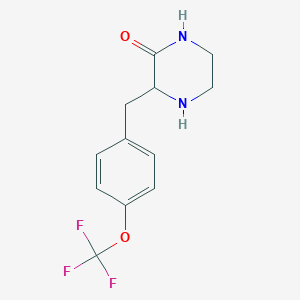
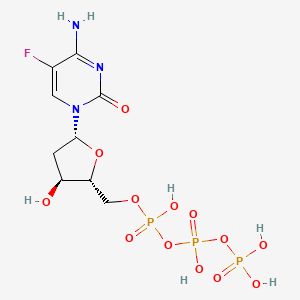
![3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B14858101.png)

![8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858111.png)

